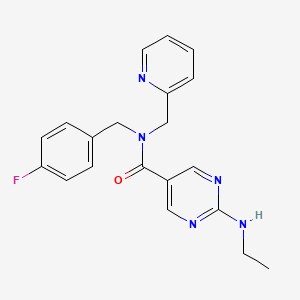

2-(ethylamino)-N-(4-fluorobenzyl)-N-(2-pyridinylmethyl)-5-pyrimidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various strategies, including condensation reactions. A notable method is the synthesis of novel pyrimidine derivatives from 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid and 4,5-didehydro-5,6-dideoxy-L-ascorbic acid derivatives, employing uracil and its substituted forms. Such processes typically involve complex reactions including debenzylation with boron trichloride for specific derivatives (Raić-Malić et al., 2000).

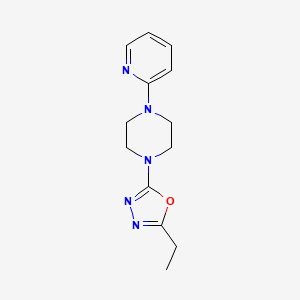

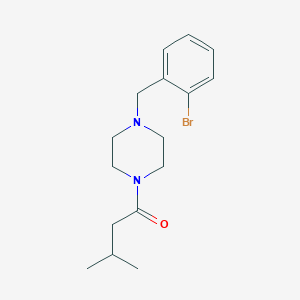

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the stereostructure of certain compounds is confirmed through detailed spectroscopic analysis, providing insights into the arrangement of atoms and the configuration of double bonds within the molecule (Raić-Malić et al., 2000).

Chemical Reactions and Properties

Pyrimidine derivatives participate in numerous chemical reactions, reflecting their versatile chemical properties. Modifications at different positions of the pyrimidine ring, such as methylation, can significantly impact their biological activities, such as analgesic properties (Ukrainets et al., 2015). The chemical modifications aim to optimize biological properties for potential therapeutic applications.

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. The crystal structure, determined by X-ray diffraction methods, provides valuable information on the molecular arrangement and potential for forming hydrogen bonds, which can influence solubility and bioavailability (Sobell, 1966).

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds and stability under various conditions, are essential for the development of pyrimidine derivatives as therapeutic agents. Studies on the synthesis and antitumor activity of specific pyrimidine derivatives highlight their potential as inhibitors of biological targets, influenced by their chemical structure and substituents (Grivsky et al., 1980).

Eigenschaften

IUPAC Name |

2-(ethylamino)-N-[(4-fluorophenyl)methyl]-N-(pyridin-2-ylmethyl)pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O/c1-2-22-20-24-11-16(12-25-20)19(27)26(14-18-5-3-4-10-23-18)13-15-6-8-17(21)9-7-15/h3-12H,2,13-14H2,1H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUQVWIBFVPKDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)N(CC2=CC=C(C=C2)F)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S*,4S*)-4-cyclopropyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinecarboxylic acid](/img/structure/B5655022.png)

![(3S*,4R*)-1-[(5-fluoro-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5655023.png)

![N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5655024.png)

![(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655049.png)

![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)

![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)

![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)

![N,1,3-trimethyl-N-(2-morpholin-4-ylpropyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5655116.png)